molecular formula C9H9ClNO4P B12757342 (3-(4-Chlorophenyl)-2-isoxazolin-5-yl)phosphonic acid CAS No. 125674-56-8

(3-(4-Chlorophenyl)-2-isoxazolin-5-yl)phosphonic acid

Cat. No.: B12757342
CAS No.: 125674-56-8
M. Wt: 261.60 g/mol
InChI Key: HEAIQAFJRPZXLW-UHFFFAOYSA-N
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Description

(3-(4-Chlorophenyl)-2-isoxazolin-5-yl)phosphonic acid is a chemical compound that belongs to the class of isoxazoline derivatives. Isoxazolines are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a phosphonic acid group in this compound makes it particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-Chlorophenyl)-2-isoxazolin-5-yl)phosphonic acid can be achieved through a (3 + 2) cycloaddition reaction. This reaction involves the regioselective cycloaddition of nitrile oxides with dipolarophiles . The reaction conditions typically involve the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(3-(4-Chlorophenyl)-2-isoxazolin-5-yl)phosphonic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

(3-(4-Chlorophenyl)-2-isoxazolin-5-yl)phosphonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-(4-Chlorophenyl)-2-isoxazolin-5-yl)phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can form strong interactions with metal ions or enzyme active sites, leading to inhibition or modulation of enzyme activity. The isoxazoline ring can also interact with various biological targets, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3-(4-Chlorophenyl)-2-isoxazolin-5-yl)phosphonic acid lies in its combination of a phosphonic acid group with an isoxazoline ring. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

125674-56-8

Molecular Formula

C9H9ClNO4P

Molecular Weight

261.60 g/mol

IUPAC Name

[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]phosphonic acid

InChI

InChI=1S/C9H9ClNO4P/c10-7-3-1-6(2-4-7)8-5-9(15-11-8)16(12,13)14/h1-4,9H,5H2,(H2,12,13,14)

InChI Key

HEAIQAFJRPZXLW-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C2=CC=C(C=C2)Cl)P(=O)(O)O

Origin of Product

United States

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